Cyclotridecanone, 2-nitro-
Description
2-Nitrobenzoic acid (2NBA, CAS 552-16-9) is a nitroaromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group at the ortho position and a carboxylic acid (-COOH) group.
The biodegradation of 2NBA is mediated by microbial pathways, such as the onb gene cluster in Cupriavidus sp. ST-14, which encodes enzymes like nitroreductase (OnbA) and hydroxylaminobenzoate lyase (OnbC) for its catabolism . Recent advancements in bioreporter technology have enabled sensitive detection of 2NBA at sub-nanomolar levels using chromosomally integrated enhanced green fluorescent protein (EGFP) reporters, highlighting its environmental and industrial significance .
Properties
CAS No. |
91652-56-1 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-nitrocyclotridecan-1-one |
InChI |
InChI=1S/C13H23NO3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12(13)14(16)17/h12H,1-11H2 |
InChI Key |
PAKQXEVWEHTPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C(=O)CCCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotridecanone, 2-nitro- can be synthesized through various methods. One common approach involves the nitration of cyclotridecanone using nitrating agents such as nitric acid or nitrates in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of Cyclotridecanone, 2-nitro- often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclotridecanone, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro acids, while reduction can produce amines.
Scientific Research Applications
Cyclotridecanone, 2-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclotridecanone, 2-nitro- involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Sensitivity : The BRprox bioreporter detected 2NBA at 0.5 nM in cell lysates and 1.0 nM in whole cells, outperforming plasmid-based systems with micromolar detection limits .
Specificity: No false positives were observed for 2NBA isomers or structurally related pollutants, a significant improvement over cross-reactive bioreporters for trichloroethylene or methyl halides .
Data Tables
Table 1: Detection Limits of 2NBA vs. Other Bioreporters
| Bioreporter Type | Target Compound | Detection Limit | Specificity |
|---|---|---|---|
| Chromosomal (BRprox) | 2NBA | 0.5 nM | High |
| Plasmid-based (E. coli) | 2,4-Dichlorophenol | 10 µM | Moderate |
| Chromosomal (Pseudomonas) | Toluene | 100 µM | Low |
Source :
Table 2: Physicochemical Properties of 2NBA and Analogs
| Compound | Molecular Formula | Molar Mass (g/mol) | Water Solubility |
|---|---|---|---|
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 183.12 | 1.2 g/L |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 183.12 | 0.8 g/L |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 0.19 g/L |
Source :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
